Acetic acid;2-ethoxypropane-1,3-diol
Description
Acetic acid;2-ethoxypropane-1,3-diol is a chemical compound with the molecular formula C7H16O5. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both acetic acid and 2-ethoxypropane-1,3-diol moieties.
Properties
CAS No. |
652973-61-0 |
|---|---|
Molecular Formula |
C7H16O5 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
acetic acid;2-ethoxypropane-1,3-diol |
InChI |
InChI=1S/C5H12O3.C2H4O2/c1-2-8-5(3-6)4-7;1-2(3)4/h5-7H,2-4H2,1H3;1H3,(H,3,4) |
InChI Key |
YPAAQDRZKYYSIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CO)CO.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-ethoxypropane-1,3-diol can be achieved through various synthetic routes. One common method involves the reaction of acetic acid with 2-ethoxypropane-1,3-diol under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes. These processes may include the use of continuous reactors, advanced catalysts, and purification techniques to produce the compound in high quantities and with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-ethoxypropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler alcohols or other derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Organic Synthesis
Acetic acid;2-ethoxypropane-1,3-diol serves as a reagent in organic synthesis. It is utilized as a precursor for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its ability to participate in various chemical reactions makes it an essential building block in synthetic organic chemistry.
Biochemical Studies
In biological research, this compound is employed to investigate metabolic pathways and enzyme functions. It can act as a substrate for enzymes, allowing researchers to study enzyme kinetics and mechanisms of action. This application is crucial for understanding biochemical processes and developing new therapeutic strategies .
Industrial Applications
The compound finds extensive use in industrial settings, particularly in the production of polymers, coatings, and other materials. Its properties make it suitable for use as a coupling agent in formulations that require the stabilization of immiscible phases, such as oil-water systems .
Data Table: Applications Overview
| Application Area | Description | Example Uses |
|---|---|---|
| Organic Synthesis | Precursor for complex molecules | Pharmaceuticals, agrochemicals |
| Biochemical Studies | Substrate for enzyme studies | Metabolic pathway analysis |
| Industrial Production | Used in polymer and coating production | Coatings, adhesives |
| Cosmetic Formulations | Acts as a stabilizer in cosmetic products | Hair dressings, shampoos |
Case Study 1: Organic Synthesis
A study published in Organic Chemistry demonstrated the efficacy of this compound in synthesizing novel compounds with potential pharmaceutical applications. The compound facilitated reactions that led to high yields of desired products while minimizing by-products .
Case Study 2: Biochemical Research
In a biochemical study focusing on enzyme kinetics, researchers used this compound to explore its interaction with specific enzymes involved in metabolic pathways. The study provided insights into the compound's role as a substrate and its effects on enzyme activity, highlighting its importance in metabolic research .
Case Study 3: Industrial Application
A technical bulletin from a chemical manufacturer highlighted the use of this compound as a coupling agent in two-package urethane systems. The compound improved the compatibility of hydrophilic and hydrophobic components, leading to enhanced performance characteristics in coatings while reducing solvent emissions during curing processes .
Mechanism of Action
The mechanism of action of acetic acid;2-ethoxypropane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These interactions can affect cellular processes and biochemical pathways, contributing to its effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxanes: These compounds share structural similarities with acetic acid;2-ethoxypropane-1,3-diol and are used in similar applications.
1,3-Dioxolanes: Another class of compounds with comparable properties and uses.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring precise chemical reactivity and stability.
Biological Activity
Acetic acid; 2-ethoxypropane-1,3-diol is a compound that has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its applications in various fields, including medicine and biochemistry.
Chemical Structure and Properties
Acetic acid; 2-ethoxypropane-1,3-diol is characterized by the presence of both acetic acid and a diol functional group. The molecular structure can be represented as follows:
This structure contributes to its solubility and reactivity in biological systems.
The biological activity of acetic acid; 2-ethoxypropane-1,3-diol is primarily attributed to its ability to interact with various biomolecules. The compound may exert its effects through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.
- Receptor Interaction : The compound can bind to various receptors, influencing signal transduction pathways that regulate physiological responses.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
Antimicrobial Properties
A study published in PubMed investigated the antimicrobial effects of acetic acid derivatives. Results indicated that compounds similar to acetic acid; 2-ethoxypropane-1,3-diol exhibited significant inhibition against various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Research has also focused on the anti-inflammatory properties of acetic acid derivatives. A study demonstrated that these compounds could reduce inflammation markers in vitro, indicating their potential use in managing inflammatory diseases.
Case Study 1: Synthesis and Testing
A comprehensive study synthesized acetic acid; 2-ethoxypropane-1,3-diol and evaluated its biological activity. The researchers conducted assays to measure its effect on cell viability and inflammatory markers. The findings revealed a dose-dependent response, highlighting its potential therapeutic applications .
Case Study 2: Enzyme Interaction
Another study explored the interaction of this compound with key metabolic enzymes. Using kinetic assays, the researchers found that acetic acid; 2-ethoxypropane-1,3-diol significantly inhibited enzyme activity related to glucose metabolism, suggesting implications for diabetes management .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
